
4,5,5,5-Tetrafluoro-2-(trifluoromethyl)penta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,5,5-Tetrafluoro-2-(trifluoromethyl)penta-1,3-diene is a fluorinated organic compound with the molecular formula C6H3F7 It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5,5-Tetrafluoro-2-(trifluoromethyl)penta-1,3-diene typically involves the use of fluorinated precursors and specific reaction conditions to introduce the fluorine atoms into the molecular structure. One common method involves the reaction of 1,3-pentadiene with fluorinating agents under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4,5,5,5-Tetrafluoro-2-(trifluoromethyl)penta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
4,5,5,5-Tetrafluoro-2-(trifluoromethyl)penta-1,3-diene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,5,5,5-Tetrafluoro-2-(trifluoromethyl)penta-1,3-diene involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical and biological systems. The specific pathways and molecular targets depend on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
- 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid
- 4,5,5,5-Tetrafluoro-4-trifluoromethyl-1-pentanol
- 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
- 4,5,5,5-Tetrafluoro-2-methyl-4-(trifluoromethyl)pentanoic acid
Uniqueness
4,5,5,5-Tetrafluoro-2-(trifluoromethyl)penta-1,3-diene is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which confer distinct chemical properties. These properties make it valuable for specialized applications where high reactivity and stability are required .
Propiedades
Número CAS |
90278-03-8 |
|---|---|
Fórmula molecular |
C6H3F7 |
Peso molecular |
208.08 g/mol |
Nombre IUPAC |
4,5,5,5-tetrafluoro-2-(trifluoromethyl)penta-1,3-diene |
InChI |
InChI=1S/C6H3F7/c1-3(5(8,9)10)2-4(7)6(11,12)13/h2H,1H2 |
Clave InChI |
ICJBLGJNAVPOQI-UHFFFAOYSA-N |
SMILES canónico |
C=C(C=C(C(F)(F)F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Methanesulfinyl)propoxy]benzoic acid](/img/structure/B14370786.png)
![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]quinolin-2(1H)-one](/img/structure/B14370787.png)
![Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester](/img/structure/B14370800.png)
![4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14370805.png)
![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)
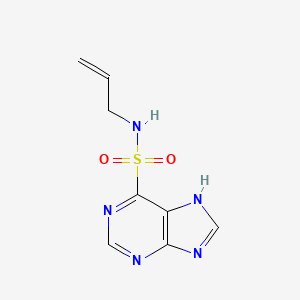
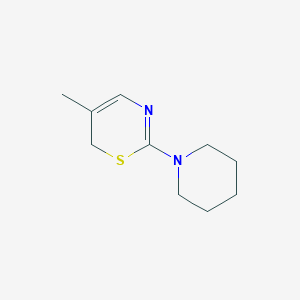
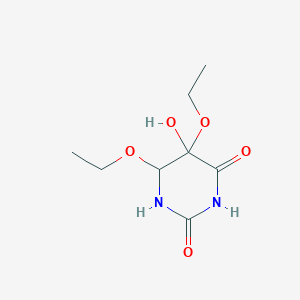
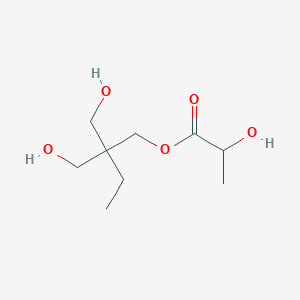
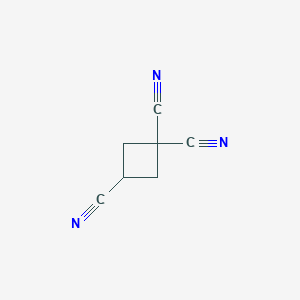
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)
